Napsamycin D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘普霉素D是一种尿苷肽类抗菌化合物,最初是从细菌链霉菌属HIL Y-82,11372 中分离得到的。 它与其他尿苷肽类抗生素,如穆瑞霉素和帕西霉素,具有共同的结构支架 。 萘普霉素D对假单胞菌属具有强效活性,但对其他革兰氏阴性或革兰氏阳性细菌无效 。

准备方法

萘普霉素D是在链霉菌属中通过生物合成途径生产的。 在链霉菌属DSM 5940中 ,已经鉴定出了负责其生物合成的基因簇。 将该基因簇在链霉菌M1154中异源表达,导致了萘普霉素D的产生 。 生物合成途径涉及一系列酶促反应,这些反应将尿苷肽结构从简单的前体分子组装起来 。

化学反应分析

萘普霉素D会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠 。 这些反应形成的主要产物取决于所用试剂的具体条件。 例如,萘普霉素D的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 。

科学研究应用

萘普霉素D在科学研究中有多种应用,尤其是在抗菌药物开发领域。 它靶向细菌酶磷酸-N-乙酰胞壁酰-五肽转位酶(MraY),该酶参与肽聚糖生物合成 。 这使得它成为研究细菌细胞壁合成和开发新型抗生素以对抗耐药病原体的宝贵工具 。 此外,萘普霉素D独特的结构和作用机制使其成为生物化学和药理学研究的关注对象 。

作用机制

相似化合物的比较

生物活性

Napsamycin D is a member of the napsamycin family, which are potent uridylpeptide antibiotics primarily known for their activity against various bacterial strains, particularly Pseudomonas aeruginosa. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.

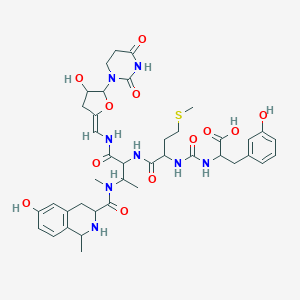

This compound is characterized by a unique structure that includes an N-methyl diaminobutyric acid, an ureido group, methionine, and two non-proteinogenic aromatic amino acids linked to a 5'-amino-3'-deoxyuridine through an enamide bond. This structural configuration is crucial for its biological activity, particularly its ability to inhibit bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis .

Key Structural Features:

- N-methyl diaminobutyric acid: Contributes to the antibiotic's binding affinity.

- Ureido group: Plays a role in the stability and interaction with target enzymes.

- 5'-amino-3'-deoxyuridine: Essential for the mechanism of action against bacterial cell wall synthesis.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various strains of Pseudomonas, with a minimum inhibitory concentration (MIC) reported at 6.25 μg/ml for Pseudomonas aeruginosa M35 and 50 μg/ml for other strains . The compound's effectiveness against drug-resistant strains highlights its potential as a therapeutic agent in combating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Pseudomonas aeruginosa M35 | 6.25 |

| Pseudomonas aeruginosa (other strains) | 50 |

Biosynthesis and Genetic Studies

The biosynthesis of napsamycins, including this compound, is facilitated by a gene cluster identified in Streptomyces sp. This cluster consists of 29 genes involved in resistance, regulation, and biosynthesis . The assembly of the peptide core structure occurs through a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism.

Recent studies have explored the heterologous expression of this gene cluster in Streptomyces coelicolor, resulting in the successful production of napsamycins and related compounds. This approach provides insight into the genetic basis for the production and modification of these antibiotics, enabling further exploration into enhancing their efficacy .

Case Studies and Research Findings

-

In Vitro Studies:

- Research has demonstrated that this compound maintains its antibacterial properties even against multidrug-resistant strains. In vitro assays have confirmed its effectiveness in inhibiting growth and biofilm formation in Pseudomonas species.

- Structural Modifications:

-

Potential Applications:

- Given its unique mechanism targeting bacterial cell wall synthesis, this compound is being investigated as a lead compound for developing new antibiotics aimed at treating infections caused by resistant bacteria.

属性

CAS 编号 |

144379-27-1 |

|---|---|

分子式 |

C40H52N8O12S |

分子量 |

869.0 g/mol |

IUPAC 名称 |

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |

InChI 键 |

AZGANZVUWUCOGH-XHPQRKPJSA-N |

SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

手性 SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

规范 SMILES |

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |

同义词 |

napsamycin D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。